6-(2-Methoxyphenyl)morpholin-3-one

Description

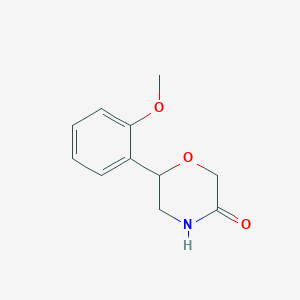

6-(2-Methoxyphenyl)morpholin-3-one (CAS: 951626-74-7) is a heterocyclic compound featuring a morpholin-3-one core substituted with a 2-methoxyphenyl group at the 6-position. The methoxy group at the ortho position of the phenyl ring may influence electronic and steric properties, affecting interactions with biological targets .

Propriétés

IUPAC Name |

6-(2-methoxyphenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGXOBKGMTWYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693889 | |

| Record name | 6-(2-Methoxyphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-74-7 | |

| Record name | 6-(2-Methoxyphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The morpholin-3-one framework is highly modular, allowing for diverse substitutions. Below is a systematic comparison of 6-(2-Methoxyphenyl)morpholin-3-one with structurally related compounds:

2.1. Substituted Morpholin-3-one Derivatives

2.2. Key Structural and Functional Differences

- Chlorine vs. Methoxy: Chlorinated derivatives (e.g., 6-(3-Chlorophenyl)morpholin-3-one) exhibit higher electronegativity, which could enhance binding to electron-rich biological targets, whereas methoxy groups offer electron-donating effects .

- The hydroxyl group in (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one enhances hydrophilicity, favoring aqueous solubility and hydrogen-bonding interactions .

Stereochemical Considerations :

Research Implications and Limitations

- Potential Applications: Chlorinated derivatives (e.g., 93886-37-4) may serve as intermediates in anticancer or antimicrobial agents due to halogen-bonding capabilities . Hydroxyl-containing analogs (e.g., 1005196-91-7) could be explored for CNS-targeting drugs, leveraging hydrogen-bonding interactions .

- Data Gaps: Limited experimental data on physicochemical properties (e.g., solubility, melting points) and biological activity in the provided evidence restricts direct functional comparisons. Further studies are needed to correlate structural features with bioactivity and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.